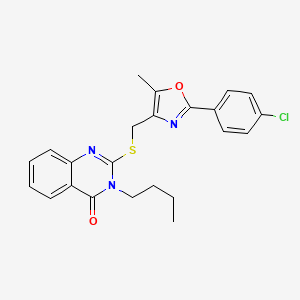

3-butyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-butyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c1-3-4-13-27-22(28)18-7-5-6-8-19(18)26-23(27)30-14-20-15(2)29-21(25-20)16-9-11-17(24)12-10-16/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINFQCLLICXFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-butyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one , identified by its CAS number 1114661-04-9 , is a novel quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.0 g/mol . Its structure features a quinazoline core, which is known for diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1114661-04-9 |

| Molecular Formula | C23H22ClN3O2S |

| Molecular Weight | 440.0 g/mol |

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinazoline derivatives, including the compound . For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported around 2.09 μM for related compounds indicate strong anti-cancer properties.

- A549 (lung cancer) : Similar efficacy has been noted, suggesting a broad spectrum of activity against different cancer types.

Research indicates that the compound may inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway, which is critical in many cancers.

2. Anti-Inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been well-documented. Studies have shown that related compounds exhibit significant inhibition of pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. For example:

- Compounds similar to our target have demonstrated IC50 values comparable to standard anti-inflammatory drugs like indomethacin.

3. Antioxidant Activity

Quinazoline derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders:

- The antioxidant activity of similar compounds has been measured using DPPH assays, showing effective IC50 values ranging from 16.84 μg/mL to 18.78 μg/mL .

4. Other Pharmacological Activities

Antimicrobial Activity : Some studies suggest that quinazoline derivatives may possess antimicrobial properties, making them potential candidates for treating infections.

Antidiabetic Activity : Preliminary research indicates that certain quinazoline compounds can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism and diabetes management.

Case Studies and Research Findings

A review of literature reveals several case studies involving quinazoline derivatives:

- Study on MCF-7 Cell Lines : A synthesized quinazoline derivative exhibited an IC50 value of 0.096 μM , indicating potent anti-cancer activity against breast cancer cells .

- Inflammation Models : In vivo studies demonstrated that a related compound significantly reduced inflammation markers in animal models compared to control groups .

- Antioxidant Testing : Compounds were tested against DPPH radicals, showing promising results that suggest their utility as antioxidant agents .

Chemical Reactions Analysis

Thioether Group Transformations

The thioether (-S-) linkage undergoes characteristic reactions:

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering electronic properties .

-

Nucleophilic substitution : The methylthio group can be displaced by amines (e.g., piperidine) under basic conditions .

Oxazole Ring Modifications

The 2-(4-chlorophenyl)-5-methyloxazole moiety participates in:

-

Electrophilic substitution : Chlorophenyl group directs nitration or halogenation at the oxazole’s 4-position.

-

Ring-opening hydrolysis : Under acidic conditions (HCl, reflux), forms α-ketoamide derivatives.

Quinazolinone Core Reactivity

The quinazolin-4(3H)-one system enables:

-

N-Alkylation : Reacts with alkyl halides (e.g., butyl bromide) at the N3 position .

-

C-H functionalization : Palladium-catalyzed Suzuki coupling introduces aryl groups at C6/C8 positions .

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-mediated reactions:

Table 2: Cross-Coupling Reactions

Mechanistic Insights

-

Thioether oxidation proceeds via a two-electron mechanism, forming sulfoxide intermediates.

-

Suzuki coupling at C6 involves oxidative addition of the quinazolinone’s bromide to Pd(0), followed by transmetallation with boronic acids .

Stability and Side Reactions

-

Photodegradation : The thioether group is susceptible to UV-induced cleavage, necessitating light-protected storage.

-

Acidic hydrolysis : Prolonged exposure to HCl (>2M) degrades the oxazole ring.

Reaction Optimization Challenges

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

*Estimated based on molecular formula C₂₄H₂₃ClN₄O₂S.

†Inferred from structural analogs in .

Key Observations:

- Substituent Diversity : The target compound’s oxazole-thioether group distinguishes it from analogs with benzylthio (e.g., COX inhibitors in ) or ketone-linked thioethers (e.g., anticonvulsant Compound 4a in ).

- Thermal Stability : While melting points for the target compound are unavailable, analogs in show a wide range (123–178°C), suggesting that electron-withdrawing groups (e.g., nitrile in Compound 8a) increase crystallinity.

Q & A

Q. How to design SAR studies to optimize potency and selectivity?

- SAR Framework :

- Core Modifications : Replace quinazolinone with pyridopyrimidine to assess scaffold flexibility .

- Substituent Scanning : Synthesize analogs with varied alkyl chains (e.g., propyl vs. pentyl) and heterocycles (thiazole vs. triazole) .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analog libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.